molecular formula C12H8F3IN2 B12819638 2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12819638
M. Wt: 364.10 g/mol
InChI Key: MATFIEOXNIRLAZ-UHFFFAOYSA-N
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Description

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. The reaction conditions may include the use of iodine or iodinating agents in the presence of a catalyst. The specific steps and conditions can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidines with different functional groups.

Scientific Research Applications

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine may have applications in several fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(trifluoromethyl)pyrimidine
  • 2-Iodo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine
  • 2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Iodo-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the iodine, o-tolyl, and trifluoromethyl groups on the pyrimidine ring. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications.

For precise and detailed information, consulting scientific literature, chemical databases, and research articles would be necessary

Properties

Molecular Formula

C12H8F3IN2

Molecular Weight

364.10 g/mol

IUPAC Name

2-iodo-4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8F3IN2/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3

InChI Key

MATFIEOXNIRLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

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